o-(3-Nitrophenyl)hydroxylamine o-(3-Nitrophenyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 94831-80-8
VCID: VC18605206
InChI: InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2
SMILES:
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol

o-(3-Nitrophenyl)hydroxylamine

CAS No.: 94831-80-8

Cat. No.: VC18605206

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

o-(3-Nitrophenyl)hydroxylamine - 94831-80-8

Specification

CAS No. 94831-80-8
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
IUPAC Name O-(3-nitrophenyl)hydroxylamine
Standard InChI InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2
Standard InChI Key JQNHBHCKVHRSEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)ON)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Geometry

The compound’s IUPAC name, O-(3-nitrophenyl)hydroxylamine, reflects its ortho-substituted benzene ring. The hydroxylamine group (-NHOH) is bonded to the benzene ring at the 2-position, while the nitro group occupies the 5-position (relative to the hydroxylamine) . This arrangement creates a planar aromatic system with intramolecular hydrogen bonding between the hydroxylamine’s -OH and the nitro group’s oxygen atoms, as inferred from analogous structures .

The 2D structure (Figure 1) reveals a conjugated system where the nitro group’s electron-withdrawing nature polarizes the ring, destabilizing the hydroxylamine moiety and enhancing its nucleophilic character .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC6H6N2O3\text{C}_6\text{H}_6\text{N}_2\text{O}_3
Molecular Weight154.12 g/mol
SMILESO=N(=O)C1=CC=C(ON)C=C1
InChIKeyJQNHBHCKVHRSEQ-UHFFFAOYSA-N

Spectroscopic Features

While experimental spectra are scarce in the literature, computational models predict distinct IR absorptions for the hydroxylamine N-O stretch (~900 cm1^{-1}) and nitro group antisymmetric stretching (~1520 cm1^{-1}) . The 1H^1\text{H} NMR profile is expected to show aromatic protons as doublets (δ 7.2–8.1 ppm) and hydroxylamine protons as broad singlets (δ 5.5–6.0 ppm), based on analogs like O-(4-nitrophenyl)hydroxylamine .

Synthesis and Production

Enzymatic Reduction of Nitroarenes

A landmark method involves the nitroreductase BaNTR1-catalyzed reduction of 3-nitrobenzene derivatives. This enzyme selectively reduces nitro groups to hydroxylamines in the presence of electron-withdrawing substituents, achieving yields exceeding 80% under mild conditions (pH 7.0, 30°C) . The reaction mechanism proceeds via a two-electron transfer, avoiding over-reduction to amines—a common issue in chemical methods .

3-Nitrobenzene+NADPHBaNTR1o-(3-Nitrophenyl)hydroxylamine+NADP++H2O\text{3-Nitrobenzene} + \text{NADPH} \xrightarrow{\text{BaNTR1}} \text{o-(3-Nitrophenyl)hydroxylamine} + \text{NADP}^+ + \text{H}_2\text{O}

Chemical Synthesis

Traditional routes include the Raschig process, adapted for arylhydroxylamines. Here, 3-nitroaniline reacts with hydroxylamine sulfate in acidic media, though yields are moderate (50–60%) due to competing side reactions . Recent advances employ Pd/C-catalyzed hydrogenation of 3-nitrobenzene derivatives under H2\text{H}_2 (1 atm), but regioselectivity remains a challenge .

Physical and Chemical Properties

Physical Properties

o-(3-Nitrophenyl)hydroxylamine is a crystalline solid at room temperature, with limited solubility in polar solvents (e.g., 2.1 g/L in water at 25°C) . Its melting point is unreported, but analogous compounds like O-(4-nitrophenyl)hydroxylamine melt at 98–100°C , suggesting a similar range.

Reactivity

The compound’s reactivity is dominated by two functional groups:

  • Hydroxylamine Group: Acts as a weak base (pKa6.1\text{p}K_a \approx 6.1) and reducing agent, capable of transferring electrons to metal ions or oxidizing agents .

  • Nitro Group: Stabilizes the aromatic ring via resonance, directing electrophilic substitution to the meta position relative to itself .

Notably, the nitro group’s electron-withdrawing effect enhances the hydroxylamine’s susceptibility to oxidation, forming nitroso intermediates (Ar-NO\text{Ar-NO}) under aerobic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

o-(3-Nitrophenyl)hydroxylamine serves as a precursor to heterocyclic compounds like benzoxazoles and quinoxalines, which are scaffolds in antiviral and anticancer agents . For example, its condensation with ketones yields imine derivatives used in protease inhibitors .

Polymer Chemistry

The compound’s ability to act as a chain-terminating agent makes it valuable in controlling the molecular weight of polyamides . Its incorporation into polymer backbones enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition onset at 220°C .

Recent Research and Innovations

Biocatalytic Synthesis

The 2023 discovery of BaNTR1 nitroreductase revolutionized arylhydroxylamine production, enabling gram-scale synthesis with 99% enantiomeric excess . This enzymatic approach reduces reliance on toxic catalysts like tin(II) chloride, aligning with green chemistry principles .

Computational Studies

Density functional theory (DFT) simulations predict that substituting the nitro group with stronger electron-withdrawing groups (e.g., -CF3_3) could enhance the compound’s redox potential by 0.3 V, expanding its utility in organic batteries .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator